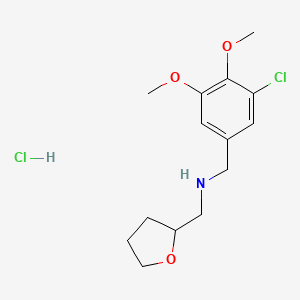![molecular formula C18H23N5OS B5419727 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5419727.png)
2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide is a compound that has been extensively researched in the scientific community due to its potential as a therapeutic agent. This compound is a member of the triazole family and has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide is not fully understood. However, it is believed that this compound exerts its biological effects by binding to specific receptors in the body. For example, studies have shown that this compound binds to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to have antitumor effects by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Furthermore, this compound has been shown to have antifungal effects by disrupting the cell wall of fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide in lab experiments is its wide range of biological activities. This compound has been shown to have antitumor, anti-inflammatory, and antifungal effects, making it a versatile tool for researchers. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, which could limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which could limit its usefulness in some research areas.
Zukünftige Richtungen
There are several future directions for research on 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide. One area of research could focus on the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Finally, research could focus on the development of new delivery methods for this compound to improve its bioavailability and reduce toxicity.
Synthesemethoden
The synthesis of 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide involves the reaction of 4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with N-cyclohexylacetyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is a white to off-white solid that is soluble in common organic solvents.
Wissenschaftliche Forschungsanwendungen
2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide has been extensively studied in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal effects. Additionally, this compound has been investigated for its potential as an analgesic and anxiolytic.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-2-11-23-17(14-7-6-10-19-12-14)21-22-18(23)25-13-16(24)20-15-8-4-3-5-9-15/h2,6-7,10,12,15H,1,3-5,8-9,11,13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRCVOCYTFNBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B5419649.png)
![N-(2,4-dimethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5419653.png)
![6-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5419673.png)
![2-(3-chlorophenyl)-5-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5419676.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5419677.png)

![6-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5419698.png)
![5-(2-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5419704.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5419710.png)
![N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5419715.png)

![4-(cyclopropylmethyl)-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5419726.png)
![3,3-dimethyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5419735.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5419742.png)